molecular formula C8H6ClNO2 B1615680 5-Chloro-2-methoxybenzo[d]oxazole CAS No. 31080-68-9

5-Chloro-2-methoxybenzo[d]oxazole

Cat. No.: B1615680
CAS No.: 31080-68-9
M. Wt: 183.59 g/mol
InChI Key: SCYNFLAVUZUFTM-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxybenzo[d]oxazole is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole moiety. This compound is of significant interest due to its diverse biological and chemical properties. It is commonly used in medicinal chemistry, materials science, and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methoxybenzo[d]oxazole typically involves the condensation of 2-aminophenol with appropriate aldehydes or ketones under acidic or basic conditions. One common method involves the reaction of 2-aminophenol with 5-chloro-2-methoxybenzaldehyde in the presence of a catalyst such as acetic acid or sulfuric acid .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize yield and efficiency. The use of microwave irradiation has also been reported to enhance reaction rates and product yields .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives such as benzoxazole-5-chloro-2-methoxy-oxide.

    Reduction: Amine derivatives like 5-chloro-2-methoxybenzoxazole-amine.

    Substitution: Substituted products such as 5-chloro-2-methoxybenzoxazole derivatives with various functional groups.

Scientific Research Applications

5-Chloro-2-methoxybenzo[d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxybenzo[d]oxazole involves its interaction with various molecular targets. It can inhibit enzymes such as DNA topoisomerases, protein kinases, and histone deacetylases, which are crucial in the pathways of cancer formation and proliferation . The compound’s planar structure allows it to engage in π-π stacking and hydrogen bonding interactions with biological targets, enhancing its efficacy.

Comparison with Similar Compounds

    Benzoxazole: The parent compound without the chloro and methoxy substituents.

    5-Chloro-2-methoxybenzoxazole: A closely related compound with similar substituents but different positions.

    2-Substituted Benzoxazoles: Compounds with various substituents at the 2-position, such as 2-aryl or 2-alkyl derivatives.

Uniqueness: 5-Chloro-2-methoxybenzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups enhances its reactivity and potential for functionalization, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-chloro-2-methoxy-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c1-11-8-10-6-4-5(9)2-3-7(6)12-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYNFLAVUZUFTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(O1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60185029
Record name Benzoxazole, 5-chloro-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31080-68-9
Record name Benzoxazole, 5-chloro-2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031080689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoxazole, 5-chloro-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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